4,4'-Dihydroxychalcone
Overview
Description
4’,4-Dihydroxychalcone is a type of chalcone, a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. 4’,4-Dihydroxychalcone, specifically, has hydroxyl groups attached to the fourth position of each aromatic ring. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Dihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of an alcoholic alkali. For instance, 4-hydroxybenzaldehyde and 4-hydroxyacetophenone can be used as starting materials. The reaction is usually conducted in ethanol with potassium hydroxide as the base, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods: In industrial settings, the synthesis of 4’,4-Dihydroxychalcone can be optimized using microwave-enhanced synthesis. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields. The reaction parameters, such as temperature, time, and microwave power, are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions: 4’,4-Dihydroxychalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of 4’,4-Dihydroxychalcone can be achieved using sodium borohydride or lithium aluminum hydride to produce dihydrochalcones.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and halogenated or nitrated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’,4-Dihydroxychalcone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: It is used in studies investigating its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 4’,4-Dihydroxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
4’,4-Dihydroxychalcone can be compared with other similar compounds, such as:
2’,4’,4-Trihydroxychalcone (Isoliquiritigenin): Known for its potent antioxidant and anti-inflammatory activities.
2’,4,3,4-Tetrahydroxychalcone (Butein): Exhibits strong anticancer and anti-inflammatory properties.
4,2-Dihydroxychalcone: Similar in structure but differs in the position of hydroxyl groups, affecting its biological activity
These comparisons highlight the unique properties of 4’,4-Dihydroxychalcone, particularly its specific hydroxylation pattern, which contributes to its distinct biological activities.
Properties
IUPAC Name |
(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQLEXXZAVVCCA-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-61-1, 108997-30-4 | |
Record name | 4,4'-Dihydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxychalcone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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